![molecular formula C18H11ClN2OS B12462978 (2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)
(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a naphtho[1,2-b]thiophene core structure, which is conjugated with a hydrazone moiety The presence of the 2-chlorophenyl group further adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one typically involves the condensation of 2-chlorophenylhydrazine with naphtho[1,2-b]thiophene-3-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the hydrazone moiety can lead to the formation of corresponding azo compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the hydrazone group to the corresponding hydrazine derivative.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: It is being investigated for its potential use as an anticancer agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Industry: The compound can be used in the development of organic semiconductors and other materials with electronic properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one involves its interaction with various molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. These interactions can trigger apoptosis in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
2-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.
Naphtho[1,2-b]thiophene-3-one: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar structural features and reactivity.
Comparison: (2Z)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]naphtho[1,2-b]thiophen-3-one is unique due to the combination of its naphtho[1,2-b]thiophene core and the hydrazone moiety. This combination imparts distinct electronic and steric properties, making it more versatile in its applications compared to simpler hydrazones or naphtho[1,2-b]thiophene derivatives. The presence of the 2-chlorophenyl group further enhances its reactivity and potential for biological interactions.
Propiedades
Fórmula molecular |
C18H11ClN2OS |
|---|---|
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)diazenyl]benzo[g][1]benzothiol-3-ol |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-7-3-4-8-15(14)20-21-18-16(22)13-10-9-11-5-1-2-6-12(11)17(13)23-18/h1-10,22H |
Clave InChI |
USZIBCJZDSWTKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3O)N=NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


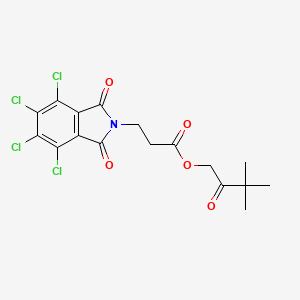
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)

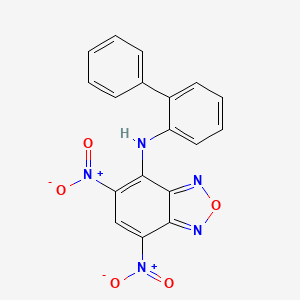
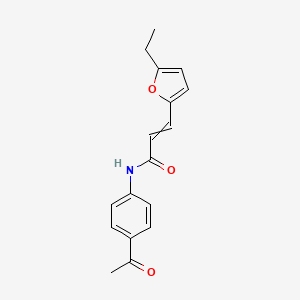
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
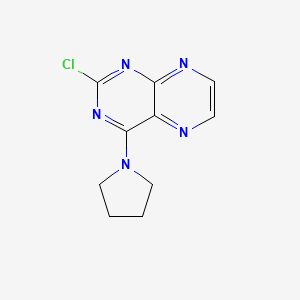
![(S)-2-(2-(5-(5-carbamimidoyl-1H-benzo[d]imidazol-2-yl)-2',6-dihydroxy-5'-sulfamoyl-[1,1'-biphenyl]-3-yl)acetamido)succinic acid](/img/structure/B12462951.png)
![N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12462958.png)
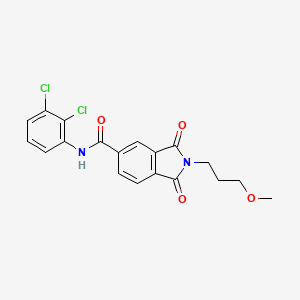
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)

![2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)
